methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride

HIV-1 protease inhibitors Antiviral drug design Structure-based drug design

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride (CAS 489446-78-8) is a cis-configured, enantiomerically pure tetrahydrofuran (THF) γ-amino acid ester hydrochloride salt. The compound features a stereochemically defined (2R,4S) substitution pattern that adopts a rigid cis relationship between the 2-carboxylate and 4-amino substituents, functioning as a conformationally restricted GABA analogue and a versatile chiral building block for bioactive molecule construction.

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
CAS No. 489446-78-8
Cat. No. B13900988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate;hydrochloride
CAS489446-78-8
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CO1)N.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5+;/m0./s1
InChIKeyRFCRJDVMXJECGI-UYXJWNHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride (CAS 489446-78-8): Chiral THF Building Block for Pharmaceutical & Agrochemical Synthesis


Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride (CAS 489446-78-8) is a cis-configured, enantiomerically pure tetrahydrofuran (THF) γ-amino acid ester hydrochloride salt. The compound features a stereochemically defined (2R,4S) substitution pattern that adopts a rigid cis relationship between the 2-carboxylate and 4-amino substituents, functioning as a conformationally restricted GABA analogue [1] and a versatile chiral building block for bioactive molecule construction [2]. With a molecular formula of C₆H₁₂ClNO₃ and molecular weight of 181.62 g/mol, the hydrochloride salt form enhances solubility in polar solvents, facilitating solution-phase synthetic applications.

Why Generic Substitution Is Not Viable for Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride (CAS 489446-78-8)


Generic substitution among 4-aminotetrahydrofuran-2-carboxylate stereoisomers is not viable because the (2R,4S) configuration encodes a specific cis relative stereochemistry that is non-interchangeable with its (2S,4S), (2R,4R), or trans (2S,4R) counterparts. In conformationally restricted GABA analogue design, the cis isomer uniquely cyclizes to a bicyclic N-tosyl lactam, confirming a geometrically constrained pharmacophore that trans isomers cannot adopt [1]. In crop protection chemistry, the (2S,4S) enantiomer serves as a distinct building block for patented agrochemicals (WO 2012/130798, WO 2021/170464), while the (2R,4S) antipode provides complementary stereochemical input for diastereomeric target series [2]. Additionally, in HIV-1 protease inhibitor design, the stereochemistry of the 4-aminotetrahydrofuran P2/P2′ group directly determines sub-nanomolar versus micromolar inhibitory potency by controlling the hydrogen-bonding geometry to Asp29/30 of the protease backbone [3]. Substituting one stereoisomer for another therefore risks complete loss of target engagement, making stereochemical authentication and procurement of the exact (2R,4S) form mandatory.

Quantitative Differentiation Evidence for Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride (CAS 489446-78-8)


Stereospecific HIV-1 Protease Inhibition: (2R,4S)-Configured THF P2/P2′ Group Enables Sub-Nanomolar Potency Unattainable by Alternate Stereoisomers

In a series of C₂-symmetric HIV-1 protease inhibitors, the 4-aminotetrahydrofuran P2/P2′ group with (2R,4S)-relative stereochemistry (derived from isopropylidene-α-D-xylofuranose) produced the most potent compound 23 with a Ki of 0.25 nM against HIV-1 protease, as determined by X-ray co-crystallography. This sub-nanomolar potency arises because the (2R,4S) configuration optimally orients the tetrahydrofuran oxygen for hydrogen-bonding interactions with the Asp29/30 backbone of the protease, a geometry not achievable by the corresponding (2S,4S) or trans diastereoisomers [1].

HIV-1 protease inhibitors Antiviral drug design Structure-based drug design

Cis Stereochemistry Locks Bioactive Conformation: cis-4-aminotetrahydrofuran-2-carboxylic Acid Cyclizes to Bicyclic N-Tosyl Lactam, Trans Isomer Does Not

Allan and Tran demonstrated that cis-4-aminotetrahydrofuran-2-carboxylic acid (the carboxylic acid parent of the target methyl ester) undergoes spontaneous cyclization to a bicyclic N-tosyl lactam under standard tosylation conditions, unequivocally confirming the cis relationship between the 2-carboxyl and 4-amino groups. In contrast, the trans isomer fails to cyclize under identical conditions, remaining as an acyclic sulfonamide [1]. This differential reactivity provides both a stereochemical validation tool and evidence that the cis configuration enforces a unique, biologically relevant conformation.

GABA analogues Conformational restriction CNS drug design

Enantiomer-Dependent Application in Crop Protection: (2S,4S) Serves as Registered Building Block; (2R,4S) Provides Complementary Diastereomeric Series

Bayer AG patent CN118748994A explicitly identifies cis-4-aminotetrahydrofuran-2-carboxylic acid methyl ester hydrochloride (CAS 1304126-28-0, the (2S,4S) enantiomer) as an important building block for crop protection active ingredients disclosed in WO 2012/130798 and WO 2021/170464 [1]. The (2R,4S) enantiomer (CAS 489446-78-8) serves as the enantiomeric counterpart, enabling synthesis of the full diastereomeric matrix for structure-activity relationship (SAR) exploration. Both enantiomers are accessible via a common patent process, but each provides distinct stereochemical input for target molecule construction [1].

Agrochemical synthesis Crop protection building blocks Chiral pool synthesis

Conformational Control in Foldamer Design: cis-THF γ-Amino Acids Induce Distinct Secondary Structures Compared to trans Isomers

Systematic homo-oligomerization studies of cis- and trans-configured tetrahydrofuran γ-amino acids demonstrated that cis-THF scaffolds (as in the (2R,4S) series) and trans-THF scaffolds induce fundamentally different secondary structural preferences in oligopeptides [1]. Nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy revealed that cis-configured THF γ-amino acid hexamers adopt a distinct helical conformation, whereas trans-configured oligomers favor extended or sheet-like structures. This conformational divergence directly impacts the biological properties of THF-containing peptidomimetics, including antimicrobial potency and target selectivity [2].

Foldamers Peptidomimetics Sugar amino acids

Hydrochloride Salt Form Provides Solubility Advantage Over Free Base for Aqueous Reaction Conditions

The hydrochloride salt form of methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate (CAS 489446-78-8) provides enhanced solubility in polar and aqueous solvent systems compared to the free base (CAS 1304193-05-2). While vendor technical data typically report the hydrochloride as a crystalline solid with purity ≥95% , the free base is an oil or low-melting solid that is more difficult to handle and weigh accurately. The salt form also protects the free amine from aerial oxidation and carbon dioxide absorption during storage.

Salt selection Aqueous solubility Synthetic chemistry

High-Value Application Scenarios for Methyl (2R,4S)-4-aminotetrahydrofuran-2-carboxylate hydrochloride (CAS 489446-78-8)


HIV-1 Protease Inhibitor Lead Optimization: Stereospecific P2/P2′ Fragment for Sub-Nanomolar Potency

Medicinal chemistry teams developing next-generation HIV-1 protease inhibitors can utilize the (2R,4S)-configured THF scaffold as a conformationally constrained P2/P2′ bioisostere to replace metabolically labile amino indanol groups. The demonstrated Ki of 0.25 nM, confirmed by X-ray co-crystallography showing specific Asp29/30 hydrogen-bonding interactions, establishes this stereoisomer as the required form for achieving sub-nanomolar target engagement [1]. The (2S,4S) or trans isomers are structurally incapable of forming the same hydrogen-bond network and are therefore unsuitable for this application.

Crop Protection SAR Expansion: Enantiomeric Building Block for Diastereomeric Active Ingredient Libraries

Agrochemical discovery groups working on Bayer-patented crop protection chemotypes (WO 2012/130798, WO 2021/170464) require the (2R,4S) enantiomer to complement the established (2S,4S) building block (CAS 1304126-28-0). Synthesizing both enantiomeric series is essential for comprehensive stereochemical SAR analysis, and the novel reductive amination process described in CN118748994A provides scalable access to both enantiomers from a common 4-oxotetrahydrofuran-2-carboxylate precursor [2].

GABAergic Pharmacophore Design: Conformationally Locked cis-THF Scaffold for CNS Target Engagement

Neuroscience drug discovery programs targeting GABA receptors or GABA aminotransferase (GABA-AT) can employ the cis-configured (2R,4S) scaffold as a rigid GABA mimetic. The demonstrated spontaneous cyclization to a bicyclic lactam—unique to the cis isomer—validates its conformational restriction and distinguishes it from extended trans isomers that cannot access the folded GABA pharmacophore geometry [3]. The methyl ester prodrug form allows for subsequent hydrolysis to the active carboxylic acid in biological systems.

Foldamer and Peptidomimetic Construction: Helix-Inducing Building Block for Antimicrobial Peptide Engineering

Academic and industrial groups engineering antimicrobial peptides, gramicidin S analogues, or neurotensin mimetics benefit from the helix-inducing properties of cis-configured THF γ-amino acids. The demonstrated ability of cis-THF scaffolds to direct helical secondary structure formation in hexameric oligomers, as opposed to the sheet-forming trans isomers, makes the (2R,4S) stereochemistry essential for accessing folded peptidomimetic architectures [4]. Applications include selective NTS2 receptor agonists (up to 1000-fold selectivity over NTS1) and antitubercular peptides with reduced hemolytic toxicity [5].

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